molecular formula C25H29ClN6O5 B1684638 AZD0424 CAS No. 692054-06-1

AZD0424

Cat. No. B1684638
Key on ui cas rn: 692054-06-1
M. Wt: 529.0 g/mol
InChI Key: MVWATCATLSSVBH-UHFFFAOYSA-N
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Patent
US07462623B2

Procedure details

A mixture of 7-(2-chloroethoxy)-4-(5-chloro-2,3-methylenedioxypyrid-4-ylamino)-5-isopropoxyquinazoline (24 g), 1-acetylpiperazine (21 g), potassium iodide (18 g) and DMA (500 ml) was stirred and heated to 100° C. for 4 hours. The solvent was evaporated and the residue was partitioned between methylene chloride (1 liter) and water (500 ml). The aqueous layer was extracted with methylene chloride. The organic solutions were combined, washed with brine, dried over magnesium sulphate and evaporated. The residue was purified by column chromatography on silica using increasingly polar mixtures of methylene chloride and methanol (from a 20:1 mixture to a 10:1 mixture) as eluent. After evaporation of the solvent, the material so obtained was triturated under diethyl ether. There was thus obtained the title compound as a white solid (26.2 g); m.p. 208-210° C.
Name
7-(2-chloroethoxy)-4-(5-chloro-2,3-methylenedioxypyrid-4-ylamino)-5-isopropoxyquinazoline
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([NH:15][C:16]3[C:21]([Cl:22])=[CH:20][N:19]=[C:18]4[O:23][CH2:24][O:25][C:17]=34)=[N:10][CH:11]=[N:12]2)=[C:7]([O:26][CH:27]([CH3:29])[CH3:28])[CH:6]=1.[C:30]([N:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)(=[O:32])[CH3:31].[I-].[K+]>CC(N(C)C)=O>[C:30]([N:33]1[CH2:38][CH2:37][N:36]([CH2:2][CH2:3][O:4][C:5]2[CH:14]=[C:13]3[C:8]([C:9]([NH:15][C:16]4[C:21]([Cl:22])=[CH:20][N:19]=[C:18]5[O:23][CH2:24][O:25][C:17]=45)=[N:10][CH:11]=[N:12]3)=[C:7]([O:26][CH:27]([CH3:28])[CH3:29])[CH:6]=2)[CH2:35][CH2:34]1)(=[O:32])[CH3:31] |f:2.3|

Inputs

Step One
Name
7-(2-chloroethoxy)-4-(5-chloro-2,3-methylenedioxypyrid-4-ylamino)-5-isopropoxyquinazoline
Quantity
24 g
Type
reactant
Smiles
ClCCOC1=CC(=C2C(=NC=NC2=C1)NC1=C2C(=NC=C1Cl)OCO2)OC(C)C
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
18 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride (1 liter) and water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica using
TEMPERATURE
Type
TEMPERATURE
Details
increasingly polar mixtures of methylene chloride and methanol (from a 20:1 mixture to a 10:1 mixture) as eluent
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the material so obtained
CUSTOM
Type
CUSTOM
Details
was triturated under diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CCOC1=CC(=C2C(=NC=NC2=C1)NC1=C2C(=NC=C1Cl)OCO2)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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